3-(3-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
3-(3-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0764207
InChI:
InChI=1S/C17H11BrN4O2S/c18-11-5-3-4-10(8-11)15-19-20-17-22(15)21-16(25-17)14-9-23-12-6-1-2-7-13(12)24-14/h1-8,14H,9H2
SMILES:
C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)C5=CC(=CC=C5)Br
Molecular Formula:
C17H11BrN4O2S
Molecular Weight:
415.3 g/mol
3-(3-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC0764207
Molecular Formula: C17H11BrN4O2S
Molecular Weight: 415.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H11BrN4O2S |
|---|---|
| Molecular Weight | 415.3 g/mol |
| IUPAC Name | 3-(3-bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C17H11BrN4O2S/c18-11-5-3-4-10(8-11)15-19-20-17-22(15)21-16(25-17)14-9-23-12-6-1-2-7-13(12)24-14/h1-8,14H,9H2 |
| Standard InChI Key | RLLWLDRLPSDAFQ-UHFFFAOYSA-N |
| SMILES | C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)C5=CC(=CC=C5)Br |
| Canonical SMILES | C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)C5=CC(=CC=C5)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator